molecular formula C14H21N5 B14601110 Guanidine, 1-tert-butyl-2-cyano-3-(2,4,6-trimethyl-3-pyridyl)- CAS No. 60560-42-1

Guanidine, 1-tert-butyl-2-cyano-3-(2,4,6-trimethyl-3-pyridyl)-

Katalognummer: B14601110
CAS-Nummer: 60560-42-1
Molekulargewicht: 259.35 g/mol
InChI-Schlüssel: SSTNIYGGKUSZKC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Guanidine, 1-tert-butyl-2-cyano-3-(2,4,6-trimethyl-3-pyridyl)- is a complex organic compound that belongs to the guanidine family. Guanidines are known for their strong basicity and are commonly found in various biological molecules and pharmaceuticals. This particular compound is characterized by its unique structure, which includes a tert-butyl group, a cyano group, and a pyridyl group with three methyl substitutions.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of guanidine, 1-tert-butyl-2-cyano-3-(2,4,6-trimethyl-3-pyridyl)- can be achieved through a multi-step process. One common method involves the reaction of N-chlorophthalimide with isocyanides and amines to form N-phthaloyl-guanidines . This approach provides a straightforward and efficient route to diverse guanidines under mild conditions.

Industrial Production Methods

Industrial production of this compound typically involves the use of commercially available guanylating reagents such as di(imidazole-1-yl)methanimine. This reagent allows for the stepwise displacement of its imidazole groups by amines, resulting in the formation of the desired guanidine derivative .

Analyse Chemischer Reaktionen

Types of Reactions

Guanidine, 1-tert-butyl-2-cyano-3-(2,4,6-trimethyl-3-pyridyl)- undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of oxo derivatives.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, leading to the formation of reduced derivatives.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or alkylating agents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like sodium periodate, reducing agents like lithium aluminum hydride, and alkylating agents like methyl iodide. The reaction conditions vary depending on the desired product but generally involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions include various substituted guanidines, oxo derivatives, and reduced derivatives. These products are often used as intermediates in the synthesis of more complex molecules .

Wirkmechanismus

The mechanism of action of guanidine, 1-tert-butyl-2-cyano-3-(2,4,6-trimethyl-3-pyridyl)- involves its interaction with molecular targets such as enzymes and receptors. The compound’s strong basicity allows it to form stable complexes with these targets, thereby modulating their activity. The specific pathways involved depend on the biological context and the nature of the target molecules .

Vergleich Mit ähnlichen Verbindungen

Eigenschaften

CAS-Nummer

60560-42-1

Molekularformel

C14H21N5

Molekulargewicht

259.35 g/mol

IUPAC-Name

2-tert-butyl-1-cyano-3-(2,4,6-trimethylpyridin-3-yl)guanidine

InChI

InChI=1S/C14H21N5/c1-9-7-10(2)17-11(3)12(9)18-13(16-8-15)19-14(4,5)6/h7H,1-6H3,(H2,16,18,19)

InChI-Schlüssel

SSTNIYGGKUSZKC-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC(=NC(=C1NC(=NC(C)(C)C)NC#N)C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.